molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No. B1198773
CAS RN: 832-53-1
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentafluorobenzenesulfonyl chloride involves reactions under specific conditions, often catalyzed by metal complexes. For example, Kamigata et al. (1998) described the perfluorophenylation of aromatic and heteroaromatic compounds using this compound in the presence of a ruthenium(II) catalyst, which proceeds with the extrusion of sulfur dioxide and hydrogen chloride to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by electron diffraction studies. Vajda and Hargittai (1983) detailed the bond lengths and angles within the molecule, noting its asymmetric molecular model where the benzene ring is rotated relative to the plane containing the S-Cl bond (Vajda & Hargittai, 1983).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, offering routes to various functionalized compounds. For instance, Bredikhin et al. (2015) showcased its reaction with primary alkenes in solvent-free conditions, demonstrating its utility in synthesizing pentafluorobenzenesulfonyl derivatives (Bredikhin, Usatenko, Maksimov, & Platonov, 2015). Furthermore, Joseph et al. (2015) described the successful synthesis of highly ortho-substituted biaryls via cross-coupling reactions, highlighting its versatility as a cross-coupling partner (Joseph et al., 2015).

Scientific Research Applications

  • Perfluorophenylation of Aromatic Compounds : Pentafluorobenzenesulfonyl chloride reacts with benzene and thiophene derivatives in the presence of a ruthenium(II) catalyst to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).

  • Activation of SNAr-Reactivity by Sulfonylonio Substituents : this compound is transformed into corresponding N-sulfonylpyridinium triflates. This activation allows SNAr reactions to be performed under mild conditions, offering a new path to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).

  • Reactions with Alkenes : In the presence of a ruthenium or palladium complex, this compound reacts with alkenes to produce various compounds, including (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene (Kamigata, Yoshikawa, & Shimizu, 1998).

  • Gas Chromatographic Analysis : this compound is used for the derivatization of beta-phenylethylamine in tissues and body fluids for analysis via gas chromatography (Baker, Rao, & Coutts, 1986).

  • Activation of Hydroxylic Materials : Chromophoric sulfonyl chlorides based on fluorinated carbon skeletons, including this compound, are used as activating agents for agarose, aiding in the immobilization of affinity ligands and enzymes (Scouten et al., 1986).

  • Synthesis of Sulfur Perfluorophenyl Compounds : Pentafluorobenzenesulfonyl hypervalent iodonium ylide is used for preparing sulfur pentafluorophenyl compounds containing C6F5S or C6F5SO2 units (Wang et al., 2017).

  • Determination of Metabolites in Tissues and Body Fluids : Used in electron-capture gas chromatographic procedures for analyzing metabolites like p-trifluoromethylphenol in various biological samples (Urichuk et al., 1997).

Mechanism of Action

Target of Action

Pentafluorobenzenesulfonyl chloride is a type of sulfonyl chloride, which is primarily used in acylation reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups such as amines and alcohols .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this reaction, the sulfonyl chloride group in this compound reacts with the nucleophilic functional group in the target molecule, leading to the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. It’s commonly used in the synthesis of sulfonamide compounds . Sulfonamides are a class of compounds that have various applications, including the development of pharmaceuticals .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored in a dry environment .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through acylation. These new compounds can have a wide range of properties and uses, depending on the nature of the target molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, which can reduce the compound’s efficacy . Therefore, reactions involving this compound should be carried out in a dry environment .

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCTEGNHXRPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50232213
Record name Pentafluorobenzenesulfonyl chloride
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Molecular Weight

266.57 g/mol
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CAS RN

832-53-1
Record name 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
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Record name Pentafluorobenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Pentafluorobenzenesulfonyl chloride useful as a derivatizing reagent in analytical chemistry?

A1: this compound exhibits high reactivity towards amines and alcohols, forming stable derivatives amenable to gas chromatography with electron-capture detection. This property allows for the sensitive detection of trace amounts of compounds like tyrosyl peptides, β-phenylethylamine, amphetamine, and tranylcypromine in biological samples [, , , ].

Q2: Can you elaborate on the reaction of this compound with alkenes in the presence of metal catalysts?

A2: Research has shown that this compound reacts with styrenes in the presence of a ruthenium(II) phosphine complex to yield (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene after treatment with triethylamine [, ]. Alternatively, using a palladium catalyst in the presence of a base produces a mixture of (E)-1-aryl-2-(pentafluorophenyl)ethene and (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene [, ].

Q3: How does the presence of a sulfonylonio substituent affect the reactivity of this compound in SNAr reactions?

A3: Introducing a sulfonylonio group, achieved by reacting this compound with reagents like 4-dimethylaminopyridine (DMAP) and trimethylsilyl triflate (TMSOTf), significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the sulfonylonio group, making the aromatic ring more susceptible to nucleophilic attack.

Q4: Are there examples of SNAr reactions with this compound modified with a sulfonylonio group?

A4: Yes, reacting this compound with excess DMAP/TMSOTf leads to complete substitution of all fluorine atoms, producing hexakis[(4-dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethansulfonate) at room temperature [, ]. This demonstrates the dramatic increase in reactivity facilitated by the sulfonylonio substituent.

Q5: this compound is used in the synthesis of 4(3H)-quinazolinones. What is the reaction mechanism?

A5: The reaction involves a 2-fluoro substituted benzoyl chloride and a 2-amino-N-heterocycle []. The mechanism likely starts with the ring nitrogen of the heterocycle attacking the benzoyl chloride. This is followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom ortho to the carbonyl group is replaced []. This method offers a simple, one-step route to diverse 4(3H)-quinazolinones.

Q6: What happens when a 4(3H)-quinazolinone synthesized from this compound is treated with nucleophiles?

A6: Treating a 4(3H)-quinazolinone, like the one derived from 2-fluorobenzoyl chloride and 2-aminopyrimidine, with nucleophiles such as methanol or butylamine leads to ring-opening by cleaving the amide bond []. This highlights the influence of the fluorine substituents on the reactivity of the resulting heterocycle.

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